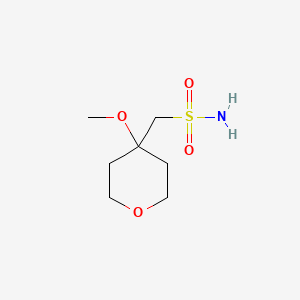![molecular formula C11H13NO2 B13282552 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole](/img/structure/B13282552.png)
2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole: is a complex organic compound characterized by a unique dioxepino-indole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxepino-indole ketones, while reduction could produce dioxepino-indole alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
- 2H,3H,6H,7H,8H-[1,4]Dioxepino[2,3-f]indole
- 2H,3H,4H,5H,7H,8H,9H-Indeno[5,6-b]dioxepine
- 2H,3H,4H,5H-Pyrido[3,2-f][1,4]dioxepine
Uniqueness: 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole is unique due to its specific dioxepino-indole structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,3,4,7,8,9-hexahydro-[1,4]dioxepino[2,3-f]indole |
InChI |
InChI=1S/C11H13NO2/c1-4-13-10-6-8-2-3-12-9(8)7-11(10)14-5-1/h6-7,12H,1-5H2 |
InChI Key |
NEHJLYJFRPFLJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)CCN3)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



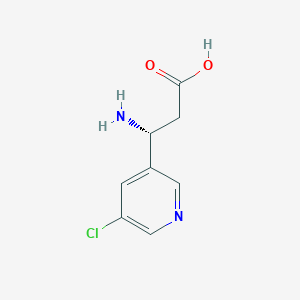
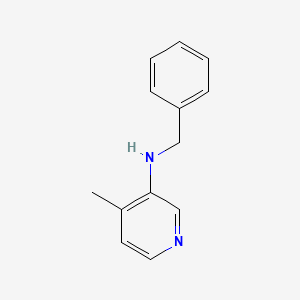
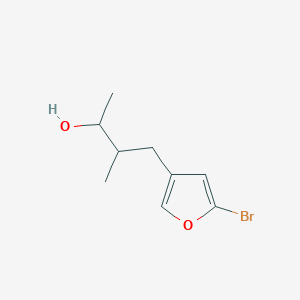
![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid](/img/structure/B13282497.png)
![2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13282501.png)
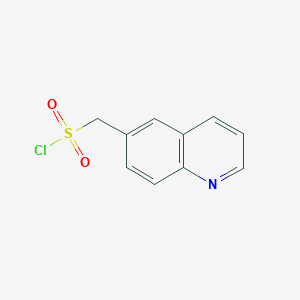

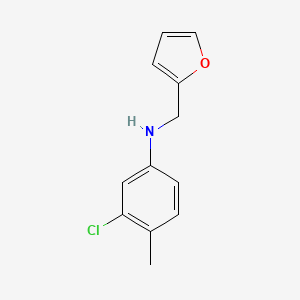
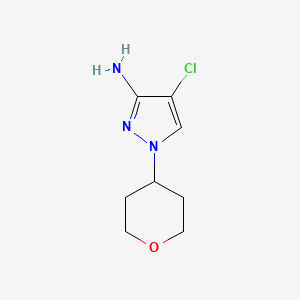
![7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13282541.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13282543.png)
![(2-Ethoxyethyl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13282544.png)
